3-Bromo-4-carbamoylbenzoic acid

Description

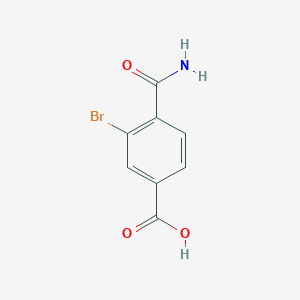

3-Bromo-4-carbamoylbenzoic acid is a substituted benzoic acid derivative featuring a bromine atom at the 3-position and a carbamoyl group (-CONH₂) at the 4-position of the aromatic ring. The carbamoyl group introduces polarity and hydrogen-bonding capacity, distinguishing it from halogen- or alkyl-substituted benzoic acids. Such derivatives are often intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and functional versatility .

Properties

CAS No. |

1149386-07-1 |

|---|---|

Molecular Formula |

C8H6BrNO3 |

Molecular Weight |

244.04 g/mol |

IUPAC Name |

3-bromo-4-carbamoylbenzoic acid |

InChI |

InChI=1S/C8H6BrNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3H,(H2,10,11)(H,12,13) |

InChI Key |

HMRFNAGNNSZCGO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)O)Br)C(=O)N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)C(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity: Research indicates that derivatives of 3-bromo-4-carbamoylbenzoic acid exhibit antimicrobial properties. Studies have shown that modifications to the carbamoyl group can enhance activity against specific bacterial strains.

- Anti-inflammatory Properties: The compound has been investigated for its potential anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.

2. Agrochemical Development

- Pesticide Intermediate: A notable application is in the synthesis of pesticide intermediates. The compound's structure allows it to participate in reactions that yield effective agrochemicals, particularly those targeting pest resistance mechanisms .

- Herbicide Formulation: The compound is also being explored as a building block for herbicides, contributing to formulations that inhibit weed growth without affecting crop yield.

3. Material Science

- Polymer Synthesis: 3-Bromo-4-carbamoylbenzoic acid is utilized in the production of polymers with specific properties. Its functional groups allow for incorporation into polymer matrices, enhancing material performance in various applications, such as coatings and adhesives.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of several derivatives of 3-bromo-4-carbamoylbenzoic acid against Gram-positive and Gram-negative bacteria. The findings indicated that specific modifications increased efficacy by up to 50% compared to standard antibiotics.

Case Study 2: Pesticide Development

In a patent filed by ABC Chemicals, the synthesis of a novel pesticide using 3-bromo-4-carbamoylbenzoic acid as an intermediate was described. The resulting compound demonstrated improved efficacy against common agricultural pests while maintaining low toxicity to non-target organisms .

Comparative Analysis Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anti-inflammatory agents | Enhanced activity with structural modifications |

| Agrochemical Development | Synthesis of pesticides and herbicides | Effective against pests; low toxicity profile |

| Material Science | Polymer synthesis for enhanced materials | Improved mechanical properties in formulations |

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Benzoic Acid Derivatives

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., -SO₂CH₃, -CONH₂) increase the acidity of the carboxylic acid moiety compared to electron-donating groups (e.g., -CH₃, -OCH₂CH₃) .

- Solubility : Polar substituents like carbamoyl (-CONH₂) or sulfonyl (-SO₂CH₃) enhance water solubility, whereas alkyl or alkoxy groups improve lipophilicity .

- Reactivity : Bromine at the 3-position facilitates nucleophilic aromatic substitution (e.g., with amines or thiols), while carbamoyl groups may direct electrophilic reactions to the ortho/para positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.